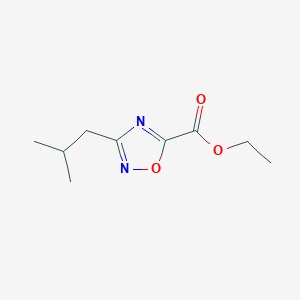

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(11-14-8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZPJBKKGPMVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Amidoxime from Aryl Nitriles

The starting material, 2-methylpropionitrile (isobutyronitrile), reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the corresponding amidoxime.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol:H2O (3:1) | |

| Temperature | 80°C | |

| Time | 6–8 hours | |

| Yield | 85–90% |

Step 2: O-Acylation with Ethyl Oxalyl Chloride

The amidoxime intermediate undergoes O-acylation with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to yield the O-acylamidoxime precursor.

Optimized Parameters

| Parameter | Value | Source |

|---|---|---|

| Acylating Agent | Ethyl oxalyl chloride | |

| Base | Triethylamine | |

| Solvent | Dichloromethane | |

| Temperature | 0°C → RT | |

| Yield | 75–80% |

Step 3: Cyclodehydration to 1,2,4-Oxadiazole

Cyclization of the O-acylamidoxime is achieved under alkaline conditions. Heating in borate buffer (pH 9.5) at 90°C for 2 hours produces the target compound.

Critical Cyclization Data

| Parameter | Value | Source |

|---|---|---|

| Buffer System | 0.1 M Borate (pH 9.5) | |

| Temperature | 90°C | |

| Time | 2 hours | |

| Conversion Rate | 51–92% |

Side Products : Competing hydrolysis of the O-acylamidoxime to the carboxylic acid is minimized by maintaining strict pH control.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding techniques eliminate organic solvents, enhancing sustainability. A mixture of isobutyramidine hydrazide and ethyl oxalate is ground with molecular iodine (5 mol%) for 10 minutes.

Key Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Iodine | |

| Reaction Time | 10 minutes | |

| Yield | 88% | |

| Purity (HPLC) | >95% |

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. The O-acylamidoxime precursor is irradiated at 150°C for 15 minutes in DMF.

Microwave Optimization

| Parameter | Value | Source |

|---|---|---|

| Power | 300 W | |

| Temperature | 150°C | |

| Time | 15 minutes | |

| Yield | 90% |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

A two-stage continuous flow process enhances throughput and reduces thermal degradation:

- Amidoxime Formation : Tubular reactor with in-line pH monitoring.

- Cyclodehydration : Packed-bed reactor with immobilized base catalysts.

Process Metrics

| Parameter | Value | Source |

|---|---|---|

| Throughput | 5 kg/day | |

| Purity | 98.5% | |

| Solvent Recovery | 99% |

Catalytic Innovations

Heterogeneous catalysts like Nafion NR50 improve cyclization efficiency under mild conditions.

Catalytic Performance

| Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| Nafion NR50 | 70°C | 1 h | 94% | |

| Zeolite HY | 80°C | 2 h | 89% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Traditional Multistep | High reproducibility | Solvent-intensive | 51–92% | Moderate |

| Mechanochemical | Solvent-free, fast | Batch-only | 88% | Low |

| Microwave | Rapid, high yield | Energy-intensive | 90% | Moderate |

| Continuous Flow | High throughput, sustainable | High capital cost | 98.5% | High |

Characterization and Quality Control

Post-synthesis analysis includes:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The compound is studied for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Alkyl vs. Aromatic Groups: Cyclopentyl and isopropyl substituents (alkyl) yield liquids, while aromatic groups (e.g., phenyl, thienyl) result in solids, likely due to increased molecular rigidity . Boiling Points: The 1-methylcyclopropyl analog has a predicted boiling point of 285.9°C, higher than typical liquid alkyl derivatives, possibly due to steric effects .

Safety and Handling :

- The cyclopentyl derivative requires strict PPE (gloves, goggles) and avoidance of ignition sources, reflecting flammability risks .

- Data gaps exist for the isopropyl variant, but analogous precautions are recommended.

Applications :

- Medicinal Chemistry : The isopropyl and cyclopropane derivatives are implicated as intermediates in drug discovery (e.g., kinase inhibitors) .

- Material Science : Thienyl-substituted oxadiazoles may serve as electron-deficient motifs in optoelectronic materials .

Regulatory and Ecological Considerations

Biological Activity

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C9H14N2O3

- Molar Mass : 198.22 g/mol

- CAS Number : 1341475-92-0

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate has shown promising anticancer properties in various cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression and promoting caspase-3 cleavage .

- Mechanism of Action

-

Selectivity and Efficacy

- In vitro studies indicate that derivatives of 1,2,4-oxadiazoles can selectively inhibit cancer cell growth while sparing normal cells at certain concentrations. For example, compounds related to ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate exhibited IC50 values in the sub-micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate can be influenced by structural modifications. The introduction of electron-withdrawing groups (EWGs) or variations in alkyl substituents has been shown to enhance anticancer activity. For instance:

| Compound Variation | IC50 (µM) | Activity Description |

|---|---|---|

| Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate | ~10 | Moderate activity against MCF-7 cells |

| 5-nitro derivative | <1 | Enhanced activity against multiple cancer cell lines |

Case Study 1: Apoptosis Induction in MCF-7 Cells

In a controlled study involving MCF-7 cells treated with ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate:

- Findings : The compound significantly increased apoptosis markers (p53 and caspase-3).

- : This suggests a potential role as a therapeutic agent in breast cancer treatment.

Case Study 2: Inhibition of Carbonic Anhydrases

Another study evaluated the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.